molecular formula C11H16O B2813663 2-(2-Isopropylphenyl)ethanol CAS No. 91967-88-3

2-(2-Isopropylphenyl)ethanol

Cat. No.: B2813663
CAS No.: 91967-88-3
M. Wt: 164.248
InChI Key: CEDISSHWOIDDJR-UHFFFAOYSA-N
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Description

2-(2-Isopropylphenyl)ethanol is a chiral aromatic ethanol derivative of interest in organic synthesis and pharmaceutical research. This compound features an ethanol group attached to an ortho-isopropyl-substituted phenyl ring, a structure that often serves as a crucial building block for the synthesis of more complex molecules . As a secondary alcohol, it can undergo standard transformations such as oxidation or esterification, while the aromatic ring is amenable to further electrophilic substitution. The ortho-isopropyl group can impart significant steric influence, which may direct the course of subsequent chemical reactions and affect the final compound's conformational properties. Researchers utilize this and structurally similar phenyl ethanol compounds as versatile intermediates in medicinal chemistry and drug discovery projects . For example, closely related amino-substituted analogs, such as (S)-2-Amino-2-(2-isopropylphenyl)ethanol, are recognized as valuable chiral building blocks . All chemical information and structure representations are provided for research purposes. This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any human consumption purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-propan-2-ylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-9(2)11-6-4-3-5-10(11)7-8-12/h3-6,9,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDISSHWOIDDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91967-88-3
Record name 2-Isopropylphenethyl alcohol
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Chemical Reactivity and Mechanistic Investigations of 2 2 Isopropylphenyl Ethanol

Oxidation Reactions

The oxidation of 2-(2-Isopropylphenyl)ethanol can proceed through various pathways, depending on the reagents and conditions, to yield products such as the corresponding aldehyde or carboxylic acid, or result in cleavage of the molecule.

While specific studies on the electro-oxidation of this compound are not prevalent, the mechanism can be inferred from research on other para-substituted phenolic compounds. The electro-oxidation of phenols on electrodes like glassy carbon is typically an irreversible, pH-dependent process. uc.pt It is proposed to follow an Electrochemical-Chemical (EC) mechanism. uc.pt

The initial step involves a one-electron, one-proton transfer from the phenolic hydroxyl group (if present) or the alcoholic hydroxyl group to form a radical intermediate. uc.pt For compounds like this compound, oxidation would likely initiate at the alcohol moiety under typical conditions. The process on a platinum electrode would involve the adsorption of the alcohol onto the surface, followed by electron transfer. The reaction is often facilitated by a surface layer of Pt-OH formed at certain potentials.

A major challenge in the electro-oxidation of alcohols is catalyst poisoning, where strongly adsorbed intermediates, such as carbon monoxide (CO), block active sites on the electrode surface, impeding further reaction. The molecular structure of the alcohol significantly influences its electroreactivity and the specific intermediates formed.

Table 1: Proposed General Steps in the Electro-oxidation of an Aromatic Alcohol

Step Description
1. Adsorption The alcohol molecule, R-CH₂OH, adsorbs onto the electrode surface (e.g., Platinum).
2. Electron Transfer An initial electron transfer occurs, often accompanied by deprotonation, to form an adsorbed radical intermediate.
3. Surface Reaction The intermediate reacts with adsorbed hydroxyl species (M-OH) on the electrode surface.
4. Product Formation Further oxidation leads to the formation of an aldehyde (R-CHO) or carboxylic acid (R-COOH).

| 5. Catalyst Poisoning (Side Reaction) | C-C bond cleavage can lead to the formation of strongly adsorbed species like CO, which poison the catalyst. |

The enzymatic oxidation of this compound is expected to be catalyzed by alcohol dehydrogenases (ADHs), enzymes that facilitate the interconversion of alcohols and aldehydes or ketones. tufts.edu In this pathway, this compound would be oxidized to its corresponding aldehyde, 2-(2-isopropylphenyl)acetaldehyde. This reaction is a critical step in the catabolism of the alcohol and is analogous to the final step in the Ehrlich pathway for amino acid catabolism, which can produce aromatic alcohols like 2-phenylethanol (B73330). mdpi.comnih.gov

The mechanism of ADH involves the transfer of a hydride ion (H⁻) from the alcohol's α-carbon to the nicotinamide (B372718) adenine (B156593) dinucleotide cofactor (NAD⁺), converting it to NADH. tufts.edu

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating such enzymatic mechanisms. The KIE is determined by comparing the reaction rates of a substrate and its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). A large primary H/D KIE is indicative that the C-H bond cleavage is the rate-determining step of the reaction. For the oxidation of phenylethylamine by monoamine oxidase A, a reaction that also involves a hydride transfer, a significant H/D KIE of 8.66 was computed, which aligns well with experimental values and supports the proposed mechanism. rsc.org A similar investigation into the ADH-catalyzed oxidation of this compound would be expected to yield a large KIE, confirming that the hydride transfer is the key mechanistic step.

Table 2: Proposed Enzymatic Oxidation Pathway

Step Reactant Enzyme/Cofactor Product
1 This compound Alcohol Dehydrogenase (ADH) / NAD⁺ 2-(2-Isopropylphenyl)acetaldehyde

| 2 | 2-(2-Isopropylphenyl)acetaldehyde | Aldehyde Dehydrogenase (ALDH) / NAD⁺ | 2-(2-Isopropylphenyl)acetic acid |

A primary goal in the oxidation of primary alcohols like this compound is to achieve selective conversion to the aldehyde without over-oxidation to the carboxylic acid or cleavage of C-C bonds. The choice of oxidant and reaction conditions is crucial for controlling the product distribution.

Research on the oxidation of the closely related 2-phenylethanol has shown that selectivity can be a challenge. In one study using photolytically-initiated Cl-oxidation, the reaction yielded not only the expected oxidation product, phenylacetaldehyde, but also products resulting from C-C bond cleavage, such as benzaldehyde (B42025) and formaldehyde. nih.gov This indicates that the reaction proceeds via radical intermediates that can undergo fragmentation.

Various strategies are employed to enhance selectivity. These include the use of milder, more selective oxidizing agents or heterogeneous catalysts. For instance, the oxidation of 2-phenylethanol with N-Chlorosuccinimide has been studied, showing first-order kinetics with respect to both the alcohol and the oxidant. researchgate.net Photocatalytic systems have also been developed; the oxidation of 2-phenoxy-1-phenylethanol (B2873073) using a Cd-MOF/S/Ni–NiO composite material showed high selectivity towards the corresponding ketone, 2-phenoxy-1-phenylethanone. rsc.org Such strategies could be adapted to promote the selective formation of 2-(2-isopropylphenyl)acetaldehyde.

Table 3: Product Distribution in the Cl-Initiated Oxidation of 2-Phenylethanol at 298 K nih.gov

Product Branching Fraction (%)
Phenylacetaldehyde 25 ± 5.8%
Benzaldehyde 24 ± 4.5%

Dehydration and Elimination Reactions

Dehydration reactions of this compound involve the elimination of a water molecule to form an alkene. The mechanism is highly dependent on the reaction conditions.

The acid-catalyzed dehydration of alcohols is a classic method for synthesizing alkenes. The specific mechanism, either unimolecular elimination (E1) or bimolecular elimination (E2), depends on the structure of the alcohol. Since this compound is a primary alcohol, its dehydration proceeds via the E2 mechanism .

The E1 pathway is disfavored because it would require the formation of a highly unstable primary carbocation. The E2 mechanism occurs in a single, concerted step and is initiated by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), at high temperatures.

The mechanism proceeds as follows:

Protonation: The hydroxyl group of the alcohol is protonated by the acid. This is a rapid equilibrium step that converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺), an alkyloxonium ion.

Elimination: A base (typically water or the conjugate base of the acid, HSO₄⁻) abstracts a proton from the β-carbon (the carbon adjacent to the one bearing the leaving group). Simultaneously, the electrons from the C-H bond shift to form a π bond between the α- and β-carbons, and the alkyloxonium ion departs as a neutral water molecule.

The primary product of the E2 dehydration of this compound is 1-ethenyl-2-isopropylbenzene (also known as 2-isopropylstyrene).

Under conditions of high temperature and pressure, particularly in supercritical water (SCW), this compound can undergo decomposition through pathways other than simple acid-catalyzed dehydration. SCW acts as both a solvent and a reactant, and its properties facilitate unique reaction mechanisms, often involving free radicals. chemrxiv.org

Based on studies of similar molecules in SCW, two main decomposition pathways are likely for this compound:

Dehydration: Similar to the acid-catalyzed route, thermal energy can promote the elimination of water to form 1-ethenyl-2-isopropylbenzene. Computational studies on the thermal decomposition of 2-phenylethanol confirm that dehydration to form styrene (B11656) and water is a preferred reaction channel. researchgate.netresearchgate.net

Free-Radical Decomposition: At supercritical temperatures ( > 374 °C), homolytic cleavage of C-C and C-O bonds can occur. ncsu.edu Studies on ethanol (B145695) decomposition in SCW show the formation of hydrogen, methane, carbon monoxide, carbon dioxide, and ethane, which is consistent with a free-radical mechanism. ncsu.edumpg.de For this compound, this could lead to a complex mixture of products. Furthermore, studies on the decomposition of 2-isopropylphenol (B134262) in SCW revealed products arising from dealkylation (loss of the isopropyl group to form phenol) and rearrangement. researchgate.net Therefore, similar dealkylation and fragmentation of the aromatic ring or side chains could occur.

Table 4: Potential Products from Water-Catalyzed Decomposition

Pathway Potential Products
Dehydration 1-Ethenyl-2-isopropylbenzene, Water

| Free-Radical Scission | Hydrogen, Methane, Carbon Monoxide, Carbon Dioxide, Toluene, Isopropylbenzene, Phenol |

Nucleophilic Substitution Reactions

The primary alcohol functional group in this compound is the main site for nucleophilic substitution reactions. These reactions typically require the conversion of the hydroxyl group, a poor leaving group, into a better one, such as a halide or a sulfonate ester (e.g., tosylate or mesylate).

Intramolecular Cyclization and Ether Formation (e.g., Williamson Ether Synthesis Analogs)

Intramolecular reactions are often favored when a nucleophile and an electrophile are present within the same molecule, particularly when they can form stable five- or six-membered rings. masterorganicchemistry.com For this compound, intramolecular cyclization could theoretically be induced.

One potential pathway is an intramolecular analog of the Williamson ether synthesis. youtube.comgoogle.com This process would involve two key steps:

Deprotonation: The hydroxyl group is deprotonated by a strong base (like sodium hydride, NaH) to form the corresponding alkoxide. This alkoxide is a potent nucleophile. youtube.com

Intramolecular Attack: If a suitable leaving group were present on the isopropyl group's tertiary carbon or, more plausibly, on the aromatic ring via a separate functionalization step, the alkoxide could attack intramolecularly.

However, the most sterically accessible intramolecular cyclization would involve the activation of a C-H bond on the isopropyl methyl group or the aromatic ring, followed by nucleophilic attack from the ethoxy side chain. Given the steric hindrance from the ortho-isopropyl group and the relative stability of the potential ring systems, the formation of a five-membered dihydrofuran or a six-membered dihydro-isochroman derivative could be envisioned under specific catalytic conditions.

A hypothetical reaction scheme for forming a dihydrobenzofuran derivative is shown below. This would require prior functionalization of the ortho-isopropyl group.

ReactantReagentsProductNotes
This compound derivative (with leaving group)1. Strong Base (e.g., NaH) 2. HeatCyclized Ether ProductFormation of a 5- or 6-membered ring is generally favored. masterorganicchemistry.com

Formation of Nitriles and Amines via Halogenoalkane Intermediates

The conversion of this compound to nitriles or amines is a multi-step process that proceeds through a halogenoalkane intermediate. chemsrc.comwikipedia.org

Step 1: Conversion to a Halogenoalkane The hydroxyl group must first be converted into a good leaving group, typically a halide. This can be achieved using reagents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or hydrohalic acids (HBr, HCl). wikipedia.org This reaction converts this compound into 1-(2-bromoethyl)-2-isopropylbenzene (B12950320) or its chloro-analog.

Step 2: Nucleophilic Substitution The resulting primary alkyl halide, 1-(2-haloethyl)-2-isopropylbenzene, is an excellent substrate for Sₙ2 reactions. google.combyjus.com

Nitrile Formation: Reacting the alkyl halide with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN) in a suitable solvent like ethanol, results in the displacement of the halide by the cyanide nucleophile (-CN) to form 3-(2-isopropylphenyl)propanenitrile. learncbse.in This reaction is a useful method for extending the carbon chain by one carbon. learncbse.in

Amine Formation: The alkyl halide can be heated with a concentrated solution of ammonia (B1221849) in ethanol to produce the corresponding primary amine, 2-(2-isopropylphenyl)ethanamine. chemsrc.commdpi.com A significant drawback of this method is that the primary amine product is also nucleophilic and can react with the starting alkyl halide, leading to the formation of secondary and tertiary amines as byproducts. mdpi.com Using a large excess of ammonia can favor the formation of the primary amine. mdpi.com

IntermediateNucleophileReagentProductReaction Type
1-(2-Bromoethyl)-2-isopropylbenzeneCyanideKCN in Ethanol3-(2-Isopropylphenyl)propanenitrileSₙ2
1-(2-Bromoethyl)-2-isopropylbenzeneAmmoniaConc. NH₃ in Ethanol2-(2-Isopropylphenyl)ethanamineSₙ2

Functionalization of Aromatic and Aliphatic Moieties

C-H Bond Activation and Functionalization

Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. For this compound, there are several C-H bonds that could potentially be targeted:

Aromatic C-H bonds: The benzene (B151609) ring has C-H bonds that can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The positions of substitution would be directed by the existing alkyl groups. More advanced transition-metal-catalyzed C-H activation could also be employed. For instance, palladium-catalyzed reactions using directing groups can achieve site-selective functionalization at the meta position relative to the primary directing group. nih.gov

Aliphatic C-H bonds: The C-H bonds on the ethyl bridge and the isopropyl group are less reactive but can be functionalized under more forcing conditions, often involving radical reactions or specific catalytic systems. The tertiary C-H bond on the isopropyl group would be the most susceptible to radical abstraction.

No specific studies detailing the C-H activation of this compound have been identified. Research in this area for similar phenylethyl alcohol derivatives often employs a directing group to control the regioselectivity of the reaction. nih.gov

Derivatization of the Hydroxyl Group

The hydroxyl group is the most reactive site for many transformations. Common derivatizations include:

Esterification: Reaction with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) under acidic or basic conditions yields esters. For example, reacting this compound with acetic anhydride (B1165640) would produce 2-(2-isopropylphenyl)ethyl acetate.

Etherification: Besides the intramolecular reactions mentioned, intermolecular Williamson ether synthesis can occur. Reacting the sodium alkoxide of this compound with a primary alkyl halide (e.g., methyl iodide) would form the corresponding ether. google.com

Silylation: Conversion to a silyl (B83357) ether by reacting with a silyl halide (e.g., trimethylsilyl (B98337) chloride) in the presence of a base is a common method to protect the alcohol group during other reactions.

These derivatizations are standard transformations for primary alcohols and would be expected to proceed efficiently for this compound.

Reaction Kinetics and Isotopic Labeling Studies

A thorough literature search did not reveal any specific studies on the reaction kinetics or the use of isotopic labeling to investigate the reaction mechanisms of this compound.

Such studies are fundamental to understanding reaction pathways. For example, kinetic studies on the nucleophilic substitution reactions described above would help determine the reaction order and rate constants, confirming whether the reactions proceed via an Sₙ1 or Sₙ2 mechanism. Isotopic labeling, such as replacing a specific hydrogen atom with deuterium (B1214612), could be used to determine kinetic isotope effects, providing insight into which C-H bonds are broken in the rate-determining step of a reaction, which is particularly valuable for elucidating C-H activation mechanisms.

Kinetic Isotope Effects in Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. The magnitude of the KIE can provide strong evidence for the involvement of a particular bond cleavage in the rate-determining step of a reaction.

In the context of the oxidation of alcohols, such as this compound, the C-H bond at the carbinol carbon is a key site of reaction. By replacing the hydrogen atom at this position with its heavier isotope, deuterium (D), chemists can probe the mechanism of oxidation. If the C-H bond is broken in the rate-determining step, a primary kinetic isotope effect (kH/kD > 1) is typically observed. The magnitude of this effect can vary, but values are often in the range of 2 to 7.

Such findings for structurally related compounds suggest that a similar primary kinetic isotope effect would be expected for the oxidation of this compound, where the cleavage of the C-H bond on the ethanol moiety would be the slowest step of the reaction.

Table 1: Representative Primary Kinetic Isotope Effects in the Oxidation of Phenethyl Alcohol Derivatives

SubstrateOxidantkH/kDReference
PhCH2CD2OHN-metallo-N-haloarylsulphonamides5.83 researchgate.net

This table is illustrative and based on data for a related compound due to the absence of specific data for this compound.

Deuterium Incorporation Studies

Deuterium incorporation studies serve as a complementary technique to KIEs in the investigation of reaction mechanisms. By introducing deuterium atoms at specific positions within a molecule and tracking their fate throughout a reaction, it is possible to deduce the pathways of bond formation and rearrangement.

For a molecule like this compound, deuterium could be incorporated at several key positions to probe different aspects of its reactivity. For example, labeling the hydroxyl proton with deuterium (O-D) can provide information about the role of this proton in the reaction mechanism. Similarly, selective deuteration of the ethyl chain or the isopropyl group can help to elucidate rearrangement processes or unexpected reaction pathways.

While specific studies detailing deuterium incorporation into this compound for mechanistic investigation are not prominently reported, the general methodologies are well-established. For instance, the synthesis of α,α-dideuterio benzyl (B1604629) alcohols has been achieved through the reductive deuteration of aromatic esters using D2O as the deuterium source. organic-chemistry.org This approach could theoretically be adapted to synthesize a deuterated version of this compound for use in mechanistic studies.

The analysis of the products of a reaction involving a deuterium-labeled substrate, typically by mass spectrometry or NMR spectroscopy, reveals the location and extent of deuterium incorporation in the final products. This information is crucial for piecing together the step-by-step process of the chemical transformation.

Table 2: Potential Deuterium Labeling Sites in this compound for Mechanistic Studies

Labeled PositionInformation Gained
Hydroxyl (O-D)Role of proton transfer in the reaction mechanism.
α-carbon (C-D)Involvement of C-H bond cleavage at the carbinol center.
β-carbon (C-D)Potential for elimination or rearrangement reactions.
Isopropyl group (C-D)Investigation of remote electronic or steric effects.

This table outlines potential labeling strategies and the insights they could provide in the absence of specific experimental data for the target compound.

Derivatives and Analogues of 2 2 Isopropylphenyl Ethanol in Synthetic Organic Chemistry

Synthesis of Isopropylphenyl-Containing Compounds as Synthetic Intermediates

The synthesis of compounds containing the isopropylphenyl group is a key step in accessing a range of valuable intermediates. The specific substitution pattern and the presence of reactive functional groups, such as the hydroxyl group in 2-(2-isopropylphenyl)ethanol, allow for further chemical transformations. These intermediates are foundational building blocks in multi-step synthetic sequences.

Derivatives of isopropylphenyl ethanol (B145695) are recognized as important precursors in the pharmaceutical industry. A drug precursor is a substance that is used in the manufacturing of illicit drugs, but many also have legitimate commercial uses in the production of medicines, flavorings, and fragrances. wikipedia.orgravimiamet.ee The isopropylphenyl scaffold is a component of certain active pharmaceutical ingredients (APIs). For instance, pyrazole (B372694) compounds, which are crucial components in various medicines, can be synthesized using key intermediates derived from isopropyl hydrazine (B178648). google.com The synthesis of these high-activity biological molecules relies on the efficient creation of isopropyl hydrazine derivatives, highlighting the importance of the isopropyl moiety in constructing pharmaceutical building blocks. google.com

Research has also focused on the synthesis of various phenylethanol derivatives for their potential biological activities. google.com For example, the reaction of 3-substituted isocoumarins with sodium borohydride (B1222165) can yield 2-(2-(hydroxymethyl)phenyl)ethanol derivatives. researchgate.netscispace.com These compounds serve as templates for developing new therapeutic agents.

Table 1: Synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol Derivatives

EntryR-group of Isocoumarin PrecursorProductYield (%)
2a H2-(2-(hydroxymethyl)phenyl)ethanol85
2b CH32-(1-(2-(hydroxymethyl)phenyl)propan-2-ol)88
2c C2H51-(2-(hydroxymethyl)phenyl)butan-2-ol86
2d C3H71-(2-(hydroxymethyl)phenyl)pentan-2-ol84
Data synthesized from research on the reduction of isocoumarins. scispace.com

In stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. wikipedia.org This strategy is essential for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry where one enantiomer of a drug may be active while the other is inactive or even harmful. sigmaaldrich.comnih.gov

The general principle involves attaching the chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction, and then removing the auxiliary to yield the desired enantiomerically enriched product. researchgate.net While specific examples directly using this compound as a chiral auxiliary are not prominently documented, the structural features of its derivatives, such as those possessing both chirality and steric bulk, make them suitable candidates for such applications. The development of chiral auxiliaries often relies on readily available chiral molecules from natural sources, and the isopropylphenyl structure can be a key component in designing new synthetic auxiliaries. researchgate.net The iron chiral auxiliary [(η5-C5H5)Fe(CO)(PPh3)] has been extensively developed for the asymmetric synthesis of organic molecules through reactions of attached acyl ligands, demonstrating the power of auxiliary-controlled methodologies. iupac.org

The development of new functional materials often hinges on the design and synthesis of novel precursor molecules. polytechnique.edu These precursors are the building blocks for materials with specific, targeted properties such as luminescence, magnetism, or electrical conduction. polytechnique.edu Isopropylphenyl-containing compounds can serve as such precursors. The bulky, hydrophobic nature of the isopropylphenyl group can be used to control the morphology and properties of polymers and other macromolecular structures.

For example, 2-(Vinyloxy)ethanol is a versatile monomer used to create a range of advanced polymers. nbinno.com Its derivatives can be polymerized using techniques like 'living' cationic polymerization to precisely control molecular weight and architecture. nbinno.com By analogy, vinyl ether derivatives of this compound could be synthesized and polymerized. The resulting polymers would feature pendant isopropylphenyl groups, which could influence properties like solubility, thermal stability, and mechanical strength, making them suitable for specialized applications in coatings, sensors, or smart materials. nbinno.commit.edu

Regioselective and Stereoselective Synthesis of Advanced Intermediates

Regioselective and stereoselective reactions are cornerstones of modern organic synthesis, allowing for the precise construction of complex molecules. masterorganicchemistry.com Regioselectivity refers to the control of where a reaction occurs on a molecule, while stereoselectivity controls the 3D arrangement of the atoms. masterorganicchemistry.com

Derivatives of this compound can be employed as substrates in reactions where the isopropyl group directs the outcome. The steric hindrance provided by the ortho-isopropyl group can influence the approach of reagents, leading to high regioselectivity. For instance, in electrophilic aromatic substitution reactions, the bulky isopropyl group can direct incoming electrophiles to specific positions on the aromatic ring.

Furthermore, stereospecific transformations can be achieved using substrates derived from isopropylphenyl structures. A stereospecific process is one where stereoisomeric starting materials yield products that are also stereoisomers. masterorganicchemistry.com For example, methods have been developed for the convergent synthesis of chiral allylic alcohols through the reductive coupling of terminal alkynes with α-chloro boronic esters. dicp.ac.cn This transformation is stereospecific and allows for the highly selective synthesis of enantioenriched products. dicp.ac.cn Utilizing an isopropylphenyl-containing alkyne in such a reaction could produce advanced chiral intermediates with defined stereochemistry, which are valuable in natural product synthesis.

Studies on the regioselectivity of epoxide ring-opening reactions of 2-methyl-3,4-epoxy alcohols have shown that the outcome is highly dependent on the stereochemistry and protecting groups of the substrate. researchgate.net Applying these principles to an epoxide derived from a this compound analogue would allow for the regioselective and stereoselective installation of functional groups, creating complex stereotetrads that are essential building blocks for polypropionate synthesis. researchgate.net

Exploration of Structural Modifications and Their Synthetic Accessibility

The synthetic utility of this compound is greatly enhanced by the ability to perform structural modifications on both the aromatic ring and the ethanol side chain. The accessibility of these modified structures is crucial for their application as versatile intermediates.

Modifications to the phenyl ring, such as halogenation, nitration, or acylation, can introduce new functional groups. These groups can then be used as handles for cross-coupling reactions (e.g., Suzuki, Stille) to build more complex molecular architectures. The directing effects of the existing isopropyl and hydroxyethyl (B10761427) groups would play a crucial role in the regiochemical outcome of these substitutions.

The hydroxyl group of the ethanol side chain is another key point for modification. It can be oxidized to an aldehyde or a carboxylic acid, converted into a leaving group for nucleophilic substitution, or esterified. For example, adding a carbon chain between a phenyl ring and a carboxyl group is known to increase certain biological activities, as it moves the electron-withdrawing group further from the ring. mdpi.com

The synthesis of phenylethanol derivatives is well-established. google.com One common route involves the Grignard reaction between a corresponding phenylmagnesium bromide and an appropriate epoxide or carbonyl compound, such as acetone (B3395972) to form 2-phenyl-2-propanol. wikipedia.org Another method is the catalytic hydrogenation of a styrene (B11656) oxide derivative. google.com These established synthetic routes can be adapted to produce a wide array of this compound analogues with diverse functional groups, making them readily accessible for various synthetic applications.

Table 2: Potential Structural Modifications of this compound

Reaction TypeTarget SitePotential ProductSynthetic Utility
OxidationEthanol -OH2-(2-Isopropylphenyl)acetaldehydeIntermediate for Wittig reactions, reductive amination
EsterificationEthanol -OH2-(2-Isopropylphenyl)ethyl acetateFragrance component, protecting group
Friedel-Crafts AcylationPhenyl Ring2-(4-Acetyl-2-isopropylphenyl)ethanolPrecursor for further functionalization
HalogenationPhenyl Ring2-(4-Bromo-2-isopropylphenyl)ethanolSubstrate for cross-coupling reactions

Advanced Spectroscopic Characterization Techniques in the Study of 2 2 Isopropylphenyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

In the ¹H NMR spectrum of 2-(2-Isopropylphenyl)ethanol, each set of chemically non-equivalent protons produces a distinct signal. The spectrum is anticipated to display signals corresponding to the aromatic protons, the ethanol (B145695) side-chain protons, and the isopropyl group protons. The chemical shift (δ) of each signal is influenced by the local electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.

The expected signals are:

Aromatic Protons: The four protons on the benzene (B151609) ring are non-equivalent due to the ortho-substitution pattern and will appear in the typical aromatic region (approximately 7.0-7.4 ppm). They would likely present as a complex multiplet.

Isopropyl CH Proton: The single proton of the isopropyl group, being adjacent to both the aromatic ring and two methyl groups, is expected to be a septet around 3.0-3.3 ppm.

Ethanol CH₂ Protons: The two protons on the carbon adjacent to the aromatic ring (-CH₂-Ar) would appear as a triplet around 2.8-3.0 ppm, coupled to the neighboring methylene (B1212753) group.

Hydroxyl CH₂ Protons: The two protons on the carbon bearing the hydroxyl group (-CH₂-OH) are deshielded by the electronegative oxygen and would appear as a triplet around 3.7-3.9 ppm.

Hydroxyl OH Proton: The hydroxyl proton signal is typically a broad singlet and its chemical shift is variable (often between 1.5-4.0 ppm), depending on concentration, solvent, and temperature.

Isopropyl CH₃ Protons: The six protons of the two equivalent methyl groups in the isopropyl substituent would appear as a doublet around 1.2-1.4 ppm, coupled to the single isopropyl CH proton.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic (Ar-H) 7.0 - 7.4 Multiplet (m) 4H
Isopropyl CH 3.0 - 3.3 Septet (sept) 1H
Ar-CH₂- 2.8 - 3.0 Triplet (t) 2H
-CH₂-OH 3.7 - 3.9 Triplet (t) 2H
OH 1.5 - 4.0 Broad Singlet (br s) 1H

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, nine distinct signals are expected, as two pairs of aromatic carbons and the two isopropyl methyl carbons are equivalent by symmetry.

The expected signals are:

Aromatic Carbons: Six signals are expected. The two carbons directly bonded to substituents (C-isopropyl and C-ethyl) will be downfield (135-145 ppm). The other four aromatic carbons will resonate in the 124-130 ppm range.

Ethanol Carbons: The carbon atom attached to the hydroxyl group (-CH₂-OH) will be in the 60-65 ppm range, while the carbon attached to the aromatic ring (Ar-CH₂) will appear around 35-40 ppm.

Isopropyl Carbons: The methine carbon (-CH-) will be found around 30-35 ppm, and the two equivalent methyl carbons (-CH₃) will produce a single signal in the upfield region, around 22-26 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C (quaternary, C-CH₂CH₂OH) ~138
Aromatic C (quaternary, C-CH(CH₃)₂) ~145
Aromatic C (CH) 124 - 130
-CH₂-OH 60 - 65
Ar-CH₂- 35 - 40
Isopropyl CH 30 - 35

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would be expected between:

The isopropyl CH proton and the isopropyl CH₃ protons.

The Ar-CH₂ protons and the -CH₂-OH protons, confirming the ethanol side-chain structure.

Adjacent protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. wikipedia.org It provides a direct link between the ¹H and ¹³C spectra, confirming assignments. For example, the doublet at ~1.3 ppm in the ¹H spectrum would show a cross-peak to the carbon signal at ~24 ppm in the ¹³C spectrum, definitively assigning them to the isopropyl methyl groups. wikipedia.org

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying functional groups.

The FTIR spectrum of this compound would be characterized by the following key absorption bands:

O-H Stretch: A strong and broad absorption band centered around 3300-3400 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretch (Aromatic): Absorptions for C-H bonds on the benzene ring typically appear just above 3000 cm⁻¹ (e.g., 3020-3100 cm⁻¹).

C-H Stretch (Aliphatic): Absorptions for the C-H bonds of the isopropyl and ethyl groups will be observed in the 2850-2970 cm⁻¹ region.

C=C Stretch (Aromatic): Medium to weak absorptions corresponding to the carbon-carbon double bonds of the aromatic ring are expected in the 1450-1600 cm⁻¹ range.

C-O Stretch: A strong absorption for the primary alcohol C-O bond stretch is expected to appear in the 1050-1075 cm⁻¹ region.

Table 3: Predicted FTIR Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (H-bonded) 3300 - 3400 Strong, Broad
C-H Stretch (Aromatic) 3020 - 3100 Medium
C-H Stretch (Aliphatic) 2850 - 2970 Strong
C=C Stretch (Aromatic) 1450 - 1600 Medium-Weak

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the confirmation of the molecular weight and formula.

For this compound (C₁₁H₁₆O), the molecular weight is 164.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 164. Key fragmentation patterns would include:

Loss of Water: A peak at m/z 146 ([M-18]⁺) resulting from the dehydration of the alcohol.

Benzylic Cleavage: Cleavage of the bond between the two ethyl carbons is highly probable, leading to a stable benzylic cation. The major fragment would likely be at m/z 119, corresponding to the loss of the -CH₂OH radical.

Tropylium (B1234903) Ion: Rearrangement and fragmentation can lead to the formation of the tropylium ion at m/z 91, a common feature in molecules containing a benzyl (B1604629) group.

Isopropyl Fragmentation: Loss of a methyl group (CH₃) from the molecular ion could result in a peak at m/z 149.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single, high-quality crystal of the compound is required. The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to generate a 3D model of the electron density, from which atomic positions can be determined.

If a suitable crystal of this compound could be grown, X-ray crystallography would provide:

Unambiguous confirmation of the molecular structure and connectivity.

Precise measurements of bond lengths and bond angles.

Information on the conformation of the molecule in the solid state, including the torsion angles of the side chains.

Details of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing.

As of this writing, there is no publicly available crystal structure for this compound in crystallographic databases.

Table of Compounds

Compound Name

Computational Chemistry and Theoretical Investigations of 2 2 Isopropylphenyl Ethanol

Quantum Chemical Calculations

There is no available research data on the application of quantum chemical calculations, including Density Functional Theory (DFT) or ab initio methods, specifically to 2-(2-Isopropylphenyl)ethanol. Furthermore, no studies were found that discuss basis set selection and validation for the computational analysis of this compound.

Information not available in published literature.

Information not available in published literature.

Information not available in published literature.

Molecular Structure and Geometrical Parameter Optimization

No specific studies on the molecular structure and geometrical parameter optimization of this compound have been publicly documented. Therefore, detailed analyses of its bond lengths, angles, and conformational energy surfaces are not available.

Information not available in published literature.

Information not available in published literature.

Electronic Structure and Reactivity Descriptors

The electronic structure and reactivity of a molecule can be elucidated through various computational descriptors. These descriptors provide insights into the molecule's stability, reactivity, and potential interaction sites.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

Table 1: Illustrative HOMO-LUMO Data for a Generic Molecule

ParameterValue (eV)
HOMO Energy
LUMO Energy
HOMO-LUMO Gap

Note: Data for this compound is not available. This table serves as a template for how such data would be presented.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is colored to represent different electrostatic potential values. Typically, red regions indicate negative potential, associated with electron-rich areas that are susceptible to electrophilic attack. Conversely, blue regions represent positive potential, indicating electron-poor areas that are prone to nucleophilic attack. Green areas denote neutral potential.

An MEP map for this compound would likely show a region of negative potential around the oxygen atom of the hydroxyl group due to the presence of lone pairs of electrons, making it a likely site for electrophilic interaction. The aromatic ring would also exhibit regions of negative potential above and below the plane of the ring.

Mulliken Atomic Charges

Mulliken population analysis is a method used to calculate the partial atomic charges in a molecule. These charges provide an estimation of the electron distribution among the different atoms. While Mulliken charges are known to be basis set dependent, they can still offer qualitative insights into the electrostatic properties of a molecule.

A computational study on this compound would provide Mulliken charges for each atom. It is expected that the oxygen atom would carry a significant negative charge, while the hydrogen of the hydroxyl group and the carbon atoms bonded to the oxygen would have positive charges. The distribution of charges on the aromatic ring would be influenced by the electron-donating isopropyl group.

Table 2: Illustrative Mulliken Atomic Charges for a Generic Molecule

AtomCharge (a.u.)
O1
C1
H1

Note: Data for this compound is not available. This table serves as a template for how such data would be presented.

Dipole Moment Calculations

For this compound, the presence of the polar hydroxyl group would result in a non-zero dipole moment. The magnitude and direction of this dipole moment would be influenced by the geometry of the molecule and the electronic effects of the isopropyl and phenyl groups. For comparison, the calculated dipole moment of ethanol (B145695) can vary depending on the theoretical method and whether it is in the gas phase or a condensed phase.

Vibrational Frequencies and Spectroscopic Property Prediction

Computational methods can be used to simulate vibrational spectra, such as Infrared (IR) and Raman spectra. These simulations are powerful tools for interpreting experimental spectra and assigning vibrational modes to specific molecular motions.

Simulated IR and Raman Spectra

Theoretical calculations of vibrational frequencies can predict the positions of absorption bands in the IR spectrum and scattering bands in the Raman spectrum. The intensities of these bands can also be calculated, providing a complete simulated spectrum that can be compared with experimental data.

A computational analysis of this compound would yield a set of vibrational frequencies and their corresponding IR and Raman intensities. Key vibrational modes would include the O-H stretching of the hydroxyl group, C-H stretching of the aromatic and aliphatic parts of the molecule, and various bending and torsional modes. For instance, a study on ethanol conformers involved the computation of their harmonic and anharmonic IR spectra to interpret experimental findings. Such a study on this compound would aid in the detailed assignment of its experimental vibrational spectra.

Table 3: Illustrative Calculated Vibrational Frequencies for a Generic Molecule

Vibrational ModeFrequency (cm⁻¹)IR IntensityRaman Activity
O-H Stretch
C-H Aromatic Stretch
C-H Aliphatic Stretch

Note: Data for this compound is not available. This table serves as a template for how such data would be presented.

NMR Chemical Shift Predictions

No published studies detailing the theoretical prediction of ¹H or ¹³C NMR chemical shifts for this compound using computational methods were found.

Thermodynamic Parameter Calculations

There is no available research that reports the calculation of thermodynamic parameters such as enthalpy, entropy, or Gibbs free energy for this compound through computational methods.

Molecular Dynamics Simulations

No literature detailing molecular dynamics simulations specifically involving this compound to study its behavior and interactions at the atomic level could be located.

Computational Prediction of Interactions for Synthetic Design

There are no available studies that focus on the use of computational models to predict the interactions of this compound for the purpose of designing new synthetic routes or molecules.

Future Perspectives and Advanced Research Directions

Development of Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, a trend that directly impacts the synthesis of fine chemicals like 2-(2-isopropylphenyl)ethanol. pharmacyjournal.org Future research in this domain will likely prioritize the development of methodologies that minimize environmental impact, reduce waste, and utilize renewable resources. pharmacyjournal.orgresearchgate.net

One promising avenue is the adoption of biocatalysis. Enzymatic cascades have been successfully employed for the efficient conversion of amino acids like L-phenylalanine into 2-phenylethanol (B73330). researchgate.netnih.gov Similar biocatalytic approaches could be engineered for the synthesis of this compound, potentially starting from readily available bio-based precursors. This would involve the discovery or engineering of specific enzymes capable of recognizing and transforming ortho-isopropyl substituted substrates. The use of whole-cell biocatalysts, such as yeasts, in fermentation processes also presents a viable and sustainable route. mdpi.comnih.gov

Furthermore, the principles of green chemistry, such as maximizing atom economy and employing safer solvents, will be central to developing new synthetic routes. pharmacyjournal.orgnih.gov Research into one-pot, multi-step reaction sequences that reduce the need for intermediate purification steps can also contribute to more sustainable processes. soton.ac.uk

Table 1: Comparison of Conventional vs. Potential Sustainable Synthetic Approaches

FeatureConventional Synthesis (e.g., Grignard)Potential Sustainable Synthesis (e.g., Biocatalysis)
Starting Materials Often petroleum-derivedRenewable feedstocks (e.g., amino acids)
Solvents Organic solvents (e.g., ether)Aqueous media
Catalysts Metal-based reagentsEnzymes (biocatalysts)
Byproducts Stoichiometric inorganic saltsMinimal, often biodegradable
Reaction Conditions Often require anhydrous conditions and/or elevated temperaturesMild temperatures and pressures

Exploration of Novel Catalytic Systems

The development of innovative catalytic systems is crucial for enhancing the efficiency and selectivity of synthetic routes to this compound. Research will likely focus on both homogeneous and heterogeneous catalysts that offer high activity, stability, and recyclability. rsc.orgsavemyexams.comchemistryworld.comyoutube.com

In the realm of homogeneous catalysis, the design of advanced transition-metal complexes for cross-coupling reactions will continue to be a significant area of investigation. google.comacs.orgacs.org For instance, palladium-catalyzed ortho-alkylation of phenols with primary alcohols presents a strategic approach to installing the isopropyl group. nih.gov Future work may involve developing catalysts that are more tolerant to a wider range of functional groups and operate under milder conditions.

Heterogeneous catalysts, on the other hand, offer the advantage of easier separation and reuse. ub.edu Research could focus on designing supported metal nanoparticles or single-atom catalysts that exhibit high selectivity for the desired transformations. rsc.org The synergy between homogeneous and heterogeneous catalysis, where molecularly defined active sites are immobilized on solid supports, is a particularly promising direction. rsc.org

Table 2: Examples of Catalytic Systems for Key Synthetic Steps

Reaction TypeCatalyst ClassPotential Advantages
Ortho-alkylationPalladium complexesHigh selectivity for ortho position nih.gov
Cross-couplingBimetallic nanocatalystsHigh efficiency and recyclability researchgate.net
Dehydroxylative CouplingBrønsted acids (e.g., TsOH)Metal-free, mild conditions nih.gov

Advanced Mechanistic Elucidation Techniques

A deeper understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new, more efficient ones. The application of advanced analytical techniques for in-situ and real-time reaction monitoring is expected to provide unprecedented insights into the formation of this compound. nih.govmdpi.com

Spectroscopic methods such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed to track the concentration of reactants, intermediates, and products throughout the course of a reaction. This allows for the identification of transient species and the determination of kinetic profiles. For instance, monitoring the Grignard reaction of an epoxide, a potential route to this compound, can reveal details about the reaction pathway and the influence of reaction parameters. scribd.comorganicchemistrytutor.comchemistrysteps.com

The use of biosensors for monitoring biotechnological production processes also represents a significant advancement. researchgate.net For example, a whole-cell biosensor could be developed to track the concentration of this compound during fermentation, enabling precise control over the process. researchgate.net

Computational Design of Functionalized Derivatives

Computational chemistry and chemoinformatics are becoming indispensable tools in modern drug discovery and materials science. rsc.orgrsc.orgnih.govnih.gov These approaches can be leveraged to design novel derivatives of this compound with tailored properties.

By employing techniques such as Density Functional Theory (DFT), researchers can predict the geometric and electronic structures of potential derivatives and screen for desired functionalities. researchgate.netnih.govresearchgate.net For example, computational studies can guide the design of new fungicides by linking the this compound scaffold to known pharmacophores and predicting their antifungal activity. rsc.orgresearchgate.net

Chemoinformatic tools can be used to generate virtual libraries of derivatives and predict their physicochemical properties, bioactivity, and toxicity profiles. nih.govnih.gov This in silico screening can significantly accelerate the discovery of new lead compounds for various applications, from pharmaceuticals to advanced materials. mdpi.com

Integration of Experimental and Theoretical Approaches

The synergy between experimental and theoretical research is a powerful strategy for accelerating scientific discovery. digitellinc.comcoopcat.pl In the context of this compound, an integrated approach can provide a comprehensive understanding of its synthesis, properties, and potential applications.

Theoretical calculations can be used to predict reaction pathways and catalyst performance, guiding the design of experiments. acs.orgmdpi.com For instance, DFT calculations can help to elucidate the mechanism of a catalytic reaction, and this information can then be used to experimentally optimize the reaction conditions. researchgate.net Conversely, experimental data can be used to validate and refine computational models, leading to more accurate predictions.

This iterative cycle of theoretical prediction and experimental validation will be instrumental in overcoming the challenges associated with the development of novel synthetic routes and the design of new functional derivatives of this compound.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Isopropylphenyl)ethanol, and how can purity be ensured?

Answer: The synthesis typically involves Friedel-Crafts alkylation or Grignard reactions to introduce the isopropyl group onto the phenyl ring, followed by ethanol moiety attachment via nucleophilic substitution or reduction. For example:

Friedel-Crafts Alkylation : Reacting benzene derivatives with isopropyl halides in the presence of Lewis acids (e.g., AlCl₃) to form 2-isopropylphenyl intermediates.

Reduction of Esters/Ketones : Reducing 2-isopropylphenyl ketones (e.g., using NaBH₄ or LiAlH₄) to yield the ethanol derivative.
Purity is ensured via column chromatography and spectroscopic validation (NMR, IR) .

Q. What analytical techniques are recommended for structural characterization?

Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS for molecular formula validation (e.g., C₁₁H₁₆O).
  • X-ray Crystallography : To resolve absolute configuration, particularly for chiral centers .

Q. How can researchers evaluate the compound’s preliminary biological activity?

Answer: Initial screenings involve:

  • In Vitro Enzyme Assays : Testing inhibition of serine hydrolases (e.g., NCEH1) using fluorogenic substrates.
  • Cell Viability Assays : Assessing cytotoxicity in cancer cell lines (e.g., prostate cancer models) via MTT assays .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s interaction with neurotransmitter systems?

Answer: Advanced studies use:

  • Molecular Docking : Simulating binding to dopamine or serotonin receptors (e.g., 5-HT₂A) to predict affinity.
  • Electrophysiology : Patch-clamp recordings to measure ion channel modulation in neuronal cells.
    Contradictory data on receptor specificity should be resolved via competitive binding assays with radiolabeled ligands .

Q. How can structure-activity relationships (SAR) guide derivative design?

Answer: SAR studies employ:

  • Quantum Mechanical Calculations : DFT to map electronic effects of substituents (e.g., electron-withdrawing groups on the phenyl ring).
  • In Vivo Testing : Modifying the isopropyl group to cyclopropyl analogs and evaluating pharmacokinetics in rodent models .

Q. How should researchers address contradictions in reported biological data?

Answer:

  • Cross-Validation : Replicate assays under standardized conditions (pH, temperature).
  • Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites.
  • Stereochemical Analysis : Chiral HPLC to isolate enantiomers and test individual activity .

Q. What methodologies assess stability under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to varied pH, UV light, or oxidants (e.g., H₂O₂).
  • HPLC Stability Indicating Methods : Monitor degradation peaks over time.
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds .

Q. How is toxicity evaluated in non-target organisms?

Answer:

  • In Silico Models : Use tools like ProTox-II to predict hepatotoxicity or mutagenicity.
  • Ames Test : Assess mutagenic potential in bacterial reverse mutation assays.
  • Zebrafish Embryotoxicity : Screen for developmental defects at varying concentrations .

Q. What role do enantiomers play in biological activity, and how are they resolved?

Answer:

  • Chiral Chromatography : Use amylose-based columns for enantiomer separation.
  • Circular Dichroism (CD) : Confirm absolute configuration and correlate with activity.
  • In Vivo Pharmacokinetics : Compare bioavailability of (R)- and (S)-enantiomers in rodent models .

Q. How can computational modeling optimize synthetic pathways?

Answer:

  • Retrosynthesis AI Tools : Platforms like Pistachio or Reaxys propose routes based on reaction databases.
  • QSAR Models : Predict reaction yields using descriptors like steric bulk or Hammett constants.
  • Kinetic Simulations : Optimize reaction conditions (e.g., temperature, catalyst loading) via Arrhenius equation modeling .

Notes

  • Data Sources : Excluded BenchChem (unreliable per guidelines); prioritized PubChem, peer-reviewed studies, and synthesis methodologies from and .
  • Methodological Rigor : Emphasized cross-disciplinary approaches (e.g., combining in silico and in vivo data) to address contradictions and mechanistic complexity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.